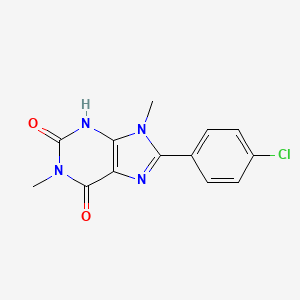
8-(4-chlorophenyl)-1,9-dimethyl-3H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-PURINE-2,6-DIONE,8-(4-CHLOROPHENYL)-3,9-DIHYDRO-1,9-DIMETHYL- is a chemical compound with a complex structure that belongs to the purine family
Métodos De Preparación
The synthesis of 1H-PURINE-2,6-DIONE,8-(4-CHLOROPHENYL)-3,9-DIHYDRO-1,9-DIMETHYL- involves several steps. The synthetic routes typically include the reaction of purine derivatives with chlorinated aromatic compounds under specific conditions. Industrial production methods often involve the use of catalysts and controlled environments to ensure high yield and purity. The exact reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired outcome and scale of production .
Análisis De Reacciones Químicas
1H-PURINE-2,6-DIONE,8-(4-CHLOROPHENYL)-3,9-DIHYDRO-1,9-DIMETHYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Aplicaciones Científicas De Investigación
1H-PURINE-2,6-DIONE,8-(4-CHLOROPHENYL)-3,9-DIHYDRO-1,9-DIMETHYL- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-PURINE-2,6-DIONE,8-(4-CHLOROPHENYL)-3,9-DIHYDRO-1,9-DIMETHYL- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
1H-PURINE-2,6-DIONE,8-(4-CHLOROPHENYL)-3,9-DIHYDRO-1,9-DIMETHYL- can be compared with other similar compounds, such as:
1,3-DIPROPYL-8-(2-AMINO-4-CHLOROPHENYL)-XANTHINE: This compound shares structural similarities but differs in its functional groups and biological activities.
1H-PURINE-2,6-DIONE,8-(3-AMINO-1-PIPERIDINYL)-7-[(2-BROMOPHENYL)METHYL]-1-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-3,7-DIHYDRO-3-METHYL-: Another structurally related compound with distinct properties and applications.
Propiedades
Número CAS |
29220-28-8 |
|---|---|
Fórmula molecular |
C13H11ClN4O2 |
Peso molecular |
290.70 g/mol |
Nombre IUPAC |
8-(4-chlorophenyl)-1,9-dimethyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C13H11ClN4O2/c1-17-10(7-3-5-8(14)6-4-7)15-9-11(17)16-13(20)18(2)12(9)19/h3-6H,1-2H3,(H,16,20) |
Clave InChI |
OCVOFFXSXLBDQP-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C(=O)N2)C)N=C1C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















